molecular formula C23H25F2N3O3S B2476020 3-(4-tert-butylphenyl)-8-(3,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1185079-29-1

3-(4-tert-butylphenyl)-8-(3,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2476020
CAS No.: 1185079-29-1
M. Wt: 461.53
InChI Key: CGXZJWODXXLHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-tert-butylphenyl)-8-(3,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound with a unique structure that includes a spirocyclic core, a sulfonyl group, and multiple aromatic rings

Properties

IUPAC Name

3-(4-tert-butylphenyl)-8-(3,4-difluorophenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F2N3O3S/c1-22(2,3)16-6-4-15(5-7-16)20-21(29)27-23(26-20)10-12-28(13-11-23)32(30,31)17-8-9-18(24)19(25)14-17/h4-9,14H,10-13H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXZJWODXXLHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)-8-(3,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the sulfonyl group: This step often involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base.

    Attachment of the aromatic rings: This can be done through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylphenyl)-8-(3,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-tert-butylphenyl)-8-(3,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-8-(3,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-tert-butylphenyl)-8-(3,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one: This compound is unique due to its specific combination of functional groups and spirocyclic structure.

    Other spirocyclic compounds: These may have similar core structures but different functional groups, leading to different properties and applications.

    Sulfonyl-containing compounds: These compounds share the sulfonyl group but may have different core structures and aromatic rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of a spirocyclic core, sulfonyl group, and multiple aromatic rings, which confer unique chemical and physical properties.

Biological Activity

The compound 3-(4-tert-butylphenyl)-8-(3,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Chemical Formula : C₁₈H₁₈F₂N₄O₂S
  • Molecular Weight : 396.43 g/mol
  • Key Functional Groups :
    • Sulfonyl group (–SO₂)
    • Tert-butyl group (–C(CH₃)₃)
    • Triaza spiro structure

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

  • Protein Kinases : The compound has been studied for its inhibitory effects on various protein kinases, which are critical in regulating cellular functions such as growth and metabolism.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in disease pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.

Anticancer Activity

Research has indicated that This compound exhibits significant anticancer properties. In vitro studies have shown its ability to induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : The compound has been reported to cause G1 phase arrest in cancer cells.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeBiological EffectReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production
Enzyme inhibitionInhibits specific protein kinases

Case Studies

  • Study on Cancer Cell Lines
    • A study conducted on various cancer cell lines demonstrated that treatment with the compound led to a significant decrease in cell viability and an increase in apoptotic markers. The results suggest potential for development as a chemotherapeutic agent.
  • Inflammation Model
    • In a murine model of inflammation, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.